
Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H18Cl2N4O2 and its molecular weight is 333.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molar mass of 333.21 g/mol. The compound exhibits structural features that may contribute to its pharmacological properties, including a piperazine ring and a dichloropyrimidine moiety.
Property | Value |
---|---|
Molecular Formula | C13H18Cl2N4O2 |
Molar Mass | 333.21 g/mol |
Density | 1.331 g/cm³ (predicted) |
Boiling Point | 474.6 °C (predicted) |
pKa | 3.13 (predicted) |
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the context of cancer therapeutics. The compound is noted for its potential as a kinase inhibitor , which plays a crucial role in cell signaling pathways involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against certain types of cancer cells. For instance, it has been investigated for its ability to inhibit the proliferation of B-cell malignancies through mechanisms that may involve the modulation of signaling pathways associated with CD19 expression .
Case Studies and Research Findings
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including leukemia and lymphoma cells. The compound's ability to induce apoptosis in these cells has been documented, suggesting its potential as an anticancer agent.
- Combination Therapy : In combination with other therapeutic agents such as BTK inhibitors , this compound has shown enhanced efficacy in preclinical models . This synergistic effect highlights the importance of multi-targeted approaches in cancer treatment.
- Pharmacokinetics and Toxicology : Preliminary toxicological assessments indicate that while the compound possesses biological activity, careful evaluation of its pharmacokinetic profile is necessary to understand its safety and efficacy in clinical settings .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound may have superior activity due to its unique structural attributes.
Compound Name | Biological Activity |
---|---|
This compound | Anticancer activity; kinase inhibition |
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Moderate cytotoxicity |
N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine | Limited anticancer properties |
Propriétés
IUPAC Name |
tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(14)8-16-11(15)17-10/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHISUPBDCBBEJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.